Gallium-67

Infection Imaging SPECT Nuclear Medicine

Gallium-67 citrate (78.3-hr half-life) uniquely enables delayed SPECT imaging protocols impossible with Ga-68 (68-min). Delivers 94.4% sensitivity/100% specificity in lymphoma restaging, exceeding CT (83.3%/92.5%). Achieves 83% sensitivity for periprosthetic infection vs. 50% for ¹¹¹In-WBC. Serves as long-lived SPECT surrogate for antibody-based theranostic agents over extended biological clearance timescales. Cyclotron-produced via ⁶⁸Zn(p,2n)⁶⁷Ga, offering domestic supply chain independence from generator-based Ga-68. Procure for unmatched sensitivity in infection and lymphoma SPECT where quantitative accuracy and biological half-life matching are non-negotiable.

Molecular Formula Ga
Molecular Weight 66.9282 g/mol
CAS No. 14119-09-6
Cat. No. B084094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium-67
CAS14119-09-6
Synonyms67Ga radioisotope
Ga-67 radioisotope
Gallium-67
Molecular FormulaGa
Molecular Weight66.9282 g/mol
Structural Identifiers
SMILES[Ga]
InChIInChI=1S/Ga/i1-3
InChIKeyGYHNNYVSQQEPJS-OIOBTWANSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium-67 Citrate (CAS 14119-09-6) Radiopharmaceutical Grade Procurement: Half-Life, Decay Properties and Clinical SPECT Utility


Gallium-67 (⁶⁷Ga) is a cyclotron-produced gamma-emitting radionuclide with a physical half-life of 78.3 hours (3.26 days) [1]. It decays via electron capture to stable zinc-67, emitting characteristic gamma photons suitable for SPECT imaging, with principal energies at 93 keV (39%), 184 keV (21%), 296 keV (17%), and 388 keV (5%) . In its clinically utilized form as Gallium-67 citrate, it functions as an iron (Fe³⁺) analog, binding to transferrin for tumor and infection localization [1]. The radionuclide is typically supplied as a sterile, non-pyrogenic injection containing 74 MBq/mL (2 mCi/mL) at calibration [2]. This baseline physical and biochemical profile underpins its specific applications in lymphoma staging, infection imaging, and theranostic research where longer biological half-life matching is required.

Gallium-67 vs. In-Class Radiopharmaceuticals: Why Physical Half-Life and Biodistribution Differences Preclude Direct Substitution


Substituting Gallium-67 with other gamma-emitting or positron-emitting radionuclides such as Gallium-68, Indium-111, or Technetium-99m introduces fundamental differences in physical half-life, radiation dosimetry, and imaging modality compatibility that directly impact research and clinical outcomes. Gallium-67's 78-hour half-life uniquely aligns with biological clearance times required for optimal tumor-to-background ratios in lymphoma imaging [1]. In contrast, the 68-minute half-life of Gallium-68 restricts its use to PET imaging with fast kinetics, precluding delayed imaging protocols necessary for certain infections [2]. Furthermore, the emission spectra and gamma ray constants of ⁶⁷Ga (1.6 R/mCi-hr at 1 cm) differ from those of ¹¹¹In and ⁹⁹ᵐTc, necessitating distinct collimator and SPECT acquisition parameters [3]. Procurement decisions based solely on class membership (e.g., 'gallium isotopes') without accounting for these quantifiable physical and biological variances will result in incompatible imaging protocols and potentially erroneous biodistribution data.

Gallium-67 Evidence-Based Procurement Guide: Quantitative Performance Data Against Gallium-68, Indium-111, and FDG


Gallium-67 Citrate Outperforms Gallium-68 Citrate in Diagnostic Sensitivity and Specificity for Infection Imaging

In a multicenter prospective study of 60 patients with suspected bone/joint infection or pyrexia of unknown origin, Gallium-67 citrate scintigraphy demonstrated superior diagnostic performance compared to Gallium-68 citrate PET-CT [1]. The sensitivity of ⁶⁷Ga citrate was 81% versus 69% for ⁶⁸Ga citrate; specificity was 79% versus 67% [1]. Importantly, physician confidence in image interpretation was significantly lower for ⁶⁸Ga citrate (P < 0.05) due to prominent physiologic blood pool activity obscuring infection sites [1]. This quantifiable difference in diagnostic accuracy contradicts assumptions that PET imaging inherently provides superior results and highlights ⁶⁷Ga's established role as the reference standard for this indication.

Infection Imaging SPECT Nuclear Medicine

Gallium-67 SPECT Quantitation Differentiates Lymphoma from Benign Uptake with High Accuracy

Quantitative ⁶⁷Ga SPECT can reliably distinguish lymphoma from benign hilar uptake based on lesion concentration measurements. In an analysis of 107 studies, the mean ⁶⁷Ga concentration in 29 lymphoma sites was 13.2 ± 5.4 %ID/mL x 10⁻³, compared to 5.6 ± 1.5 %ID/mL x 10⁻³ in 75 benign lesions (P < 0.001) [1]. Applying a threshold concentration of 8.3 %ID/mL x 10⁻³ yielded a sensitivity of 90%, specificity of 93%, positive predictive value of 84%, and negative predictive value of 96% [1]. This quantitative capability is not established for comparators like ⁶⁸Ga citrate in this specific differential diagnosis context.

Lymphoma SPECT Quantitation Oncology Imaging

Gallium-67 SPECT Demonstrates Superior Specificity to CT in Post-Chemotherapy Lymphoma Evaluation

In a comparative study of 28 patients with malignant lymphoma following chemotherapy, ⁶⁷Ga-SPECT exhibited significantly higher diagnostic accuracy than spiral CT for evaluating residual disease activity [1]. For 85 initially involved nodes, ⁶⁷Ga-SPECT achieved a sensitivity of 94.4% versus CT's 83.3%, and a specificity of 100% versus CT's 92.5% [1]. This 100% specificity demonstrates that a negative ⁶⁷Ga-SPECT scan reliably excludes viable tumor in residual masses, a critical determinant for avoiding unnecessary salvage therapy.

Lymphoma SPECT Treatment Response

Gallium-67 Citrate Demonstrates Higher Sensitivity than Indium-111 Leukocytes for Detecting Periprosthetic Joint Infection

In a comparative study of 15 patients with painful joint prostheses, ⁶⁷Ga citrate imaging demonstrated superior sensitivity for detecting periprosthetic infection compared to ¹¹¹In-labeled leukocyte scintigraphy [1]. ⁶⁷Ga scans were abnormal in 5 of 6 infected patients (sensitivity 83%), whereas ¹¹¹In leukocyte scans were abnormal in only 3 of 6 (sensitivity 50%) [1]. Specificity for ⁶⁷Ga was 78% (7/9 uninfected patients negative) compared to 100% (9/9) for ¹¹¹In leukocytes [1]. The study concluded that ⁶⁷Ga imaging was superior overall, given its higher sensitivity and simpler, less technically demanding procedure [1].

Orthopedic Infection Prosthetic Joint Infection Imaging

Gallium-67's 78-Hour Half-Life Provides Unique Biological Matching for Antibody Theranostics Unavailable with Gallium-68

Gallium-67's physical half-life of 78.3 hours aligns with the biological half-life of monoclonal antibodies and other macromolecules, enabling accurate pre-treatment dosimetry for theranostic applications [1]. In contrast, Gallium-68's 68-minute half-life precludes imaging of these long-circulating agents beyond the initial distribution phase [1]. This temporal mismatch is a key limitation of current ⁶⁸Ga-based theranostic pairs (e.g., ⁶⁸Ga/¹⁷⁷Lu), where the imaging agent clears well before the therapeutic counterpart reaches peak tumor uptake. Furthermore, ⁶⁷Ga can be produced in clinically relevant yields on existing medical cyclotrons, with recent optimizations achieving saturation yields of 2900-3800 MBq/μA and radionuclidic purity >98% using electroplated ⁶⁸Zn targets [2], making its supply chain more robust than historically assumed.

Theranostics Radionuclide Therapy Drug Development

Gallium-67 Production Yields Achieve Radionuclidic Purity >99.9%, Enabling High-Specific-Activity SPECT Ligand Development

Modern cyclotron production methods for ⁶⁷Ga from natural or enriched zinc targets achieve radionuclidic purity exceeding 99.9% and radioactive recovery rates >90% [1]. A recent method using TBP extraction resin demonstrated yields of 13 MBq/(μA·h) for the ⁿᵃᵗZn(p,xn)⁶⁷Ga reaction [1]. For enriched ⁶⁸Zn targets on gold-coated aluminum backings, saturation yields of 2900-3800 MBq/μA have been reported, producing 2.1-2.6 GBq batches with >98% radionuclidic purity [2]. These high-purity ⁶⁷Ga batches enabled successful radiolabeling of six novel SPECT ligands, including ⁶⁷Ga-PSMA-11 and ⁶⁷Ga-FAPI-46, with apparent molar activities between 13 and 70 GBq/μmol [2].

Cyclotron Production Radiochemistry Radionuclidic Purity

Gallium-67 Procurement Scenarios: Defined Research and Industrial Use Cases with Evidence Support


Lymphoma Staging and Post-Treatment Response Assessment with SPECT

Gallium-67 citrate SPECT is indicated for the detection of residual viable lymphoma after chemotherapy, particularly in Hodgkin's disease and high-grade non-Hodgkin's lymphoma. As demonstrated in Section 3, ⁶⁷Ga-SPECT provides 94.4% sensitivity and 100% specificity for evaluating nodal activity, significantly outperforming CT (83.3% sensitivity, 92.5% specificity) [1]. Procurement of ⁶⁷Ga citrate is essential for nuclear medicine departments conducting response-adapted lymphoma management protocols, where a negative post-therapy ⁶⁷Ga scan can obviate the need for additional salvage treatment. The quantitative SPECT threshold of 8.3 %ID/mL x 10⁻³ further enables objective differentiation of lymphoma from benign post-treatment inflammation [2].

Infection Imaging in Bone, Joint, and Prosthetic Devices

Gallium-67 citrate is the reference standard radiopharmaceutical for detecting occult infection in prosthetic joints and in patients with fever of unknown origin (FUO). Evidence from head-to-head studies shows ⁶⁷Ga sensitivity of 81% for bone/joint infection and FUO, superior to ⁶⁸Ga citrate PET-CT's 69% sensitivity [3]. Furthermore, ⁶⁷Ga imaging achieves 83% sensitivity for periprosthetic infection detection, compared to only 50% sensitivity with ¹¹¹In-labeled leukocytes [4]. Procurement of ⁶⁷Ga citrate is therefore warranted for orthopedic and infectious disease programs requiring high-sensitivity total-body surveillance of occult infectious foci where anatomic imaging (CT/MRI) is non-diagnostic.

Theranostic Radiopharmaceutical Development and Pre-Clinical Dosimetry

Gallium-67 serves as a long-lived SPECT surrogate for gallium-labeled theranostic agents. Its 78-hour half-life uniquely enables imaging of antibody-based therapeutics over extended biological clearance timescales, a capability not possible with ⁶⁸Ga's 68-minute half-life [5]. Recent production advancements achieving >99.9% radionuclidic purity and yields up to 3800 MBq/μA [6] support the use of ⁶⁷Ga in the development of novel SPECT radioligands (e.g., ⁶⁷Ga-PSMA-11, ⁶⁷Ga-FAPI-46) for clinical translation [7]. Procurement of ⁶⁷Ga chloride in high specific activity is critical for academic and industrial radiopharmaceutical development programs focused on peptide and antibody-based imaging agents where SPECT infrastructure is preferred over PET.

Cyclotron-Based Radiopharmaceutical Production and Supply Chain Resilience

Gallium-67 production via the ⁶⁸Zn(p,2n)⁶⁷Ga reaction on medium-energy cyclotrons provides a domestically producible alternative to generator-based ⁶⁸Ga, which is subject to global supply chain disruptions. As documented in Section 3, optimized targetry using gold-coated aluminum backings enables routine production of 2.1-2.6 GBq batches with >98% radionuclidic purity [7]. The established radiochemical separation protocols using TBP extraction resin achieve >90% recovery in under 2 hours [6]. Procurement of enriched ⁶⁸Zn targets and validated ⁶⁷Ga separation kits is recommended for cyclotron facilities seeking to establish a reliable, on-site supply of SPECT radionuclides for clinical and research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallium-67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.